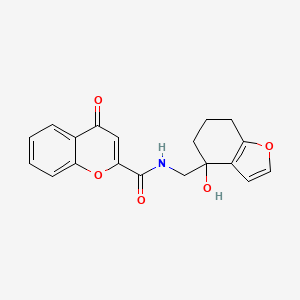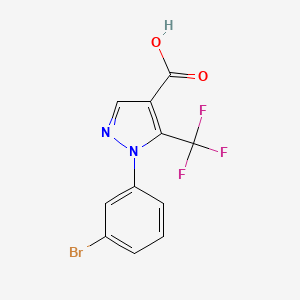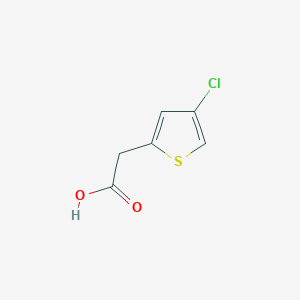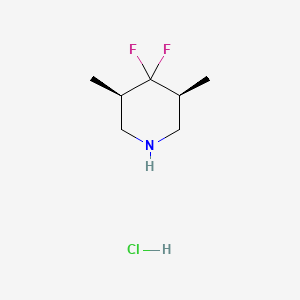
2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in various fields such as pharmaceutical synthesis .
Synthesis Analysis
Isoindolines and dioxoisoindolines can be synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis technique is to follow green chemistry principles . The compounds derived from analogs of important biogenic amines were tested in silico .Molecular Structure Analysis
The molecular structure of “2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These aromatic compounds have gained significant attention for their potential use in diverse fields .Chemical Reactions Analysis
The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields have been explored . The diverse synthetic strategies employed to access N-isoindoline-1,3-diones derivatives have been highlighted .Aplicaciones Científicas De Investigación
Antimicrobial Studies
2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione and its derivatives have been researched for their antimicrobial properties. For instance, Ghabbour and Qabeel (2016) synthesized a compound closely related to 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione and tested its antimicrobial activities, demonstrating moderate efficacy against S. aureus and C. albicans (Ghabbour & Qabeel, 2016). Similarly, Sabastiyan and Suvaikin (2012) studied the antimicrobial activity of a related compound, revealing significant antimicrobial potential comparable to standard drugs (Sabastiyan & Suvaikin, 2012).
Polymer Synthesis
Pourjavadi et al. (2011) utilized a derivative of 2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione in the synthesis of amino-end functionalized polystyrene, demonstrating its application in advanced polymer synthesis (Pourjavadi et al., 2011).
Green Chemistry
Journal et al. (2019) described a green catalytic system for synthesizing isoindoline-1,3-dione derivatives, indicating the compound's relevance in developing environmentally friendly synthetic methodologies (Journal et al., 2019).
Crystal and Molecular Structure Studies
Several studies, such as those by Duru et al. (2018) and Anouar et al. (2019), have focused on the crystal and molecular structure of isoindoline-1,3-dione derivatives, providing insights into their molecular geometry and potential applications in material science (Duru et al., 2018); (Anouar et al., 2019).
Anticancer Studies
Mane et al. (2019) synthesized novel derivatives of 2-(4-(acridin 9yl amino)phenyl)isoindoline-1,3-dione and evaluated their anticancer properties, highlighting the compound's potential in medicinal chemistry (Mane et al., 2019).
Liquid Crystal Research
Dubey et al. (2018) explored isoindoline-1,3-dione based mesogenic Schiff bases, indicating their application in the field of liquid crystals and materials science (Dubey et al., 2018).
Optoelectronic Applications
Mane et al. (2019) also conducted a study on novel acridin-isoindoline-1,3-dione derivatives, focusing on their optoelectronically important properties for potential application in electronic and photonic devices (Mane et al., 2019).
Enzyme Inhibition Studies
Then et al. (2018) synthesized a series of derivatives and evaluated them for tyrosinase inhibitory activities, demonstrating the compound's relevance in enzyme inhibition studies (Then et al., 2018).
Synthesis Techniques
Andrade-Jorge et al. (2017) developed a green synthesis technique for isoindolines/dioxoisoindolines and evaluated their interaction with the human dopamine receptor D2, suggesting its application in drug discovery (Andrade-Jorge et al., 2017).
Anti-mycobacterial and Cytotoxic Evaluation
Rani et al. (2019) prepared isoindoline-1,3-dione derivatives and assessed them for anti-mycobacterial activities, demonstrating their potential in developing new antimicrobial agents (Rani et al., 2019).
Cyclooxygenase (COX) Inhibitors
Jaafar et al. (2021) and Al-Husseini et al. (2022) synthesized isoindoline-1,3-dione derivatives as COX inhibitors, highlighting their importance in anti-inflammatory drug development (Jaafar et al., 2021); (Al-Husseini et al., 2022).
Spectral Analysis and DFT Computational Studies
Evecen et al. (2016) synthesized and characterized an isoindoline derivative, contributing to the understanding of its spectral properties and theoretical calculations for potential applications in nonlinear optical materials (Evecen et al., 2016).
Antimycobacterial Agent Development
Ahmad et al. (2022) focused on isoindoline-1,3-diones as antimycobacterial agents, employing computational studies to understand their reactivity and stability as potential therapeutics (Ahmad et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential of “2-((2-Phenylpropylidene)amino)isoindoline-1,3-dione” and other isoindoline-1,3-dione derivatives in various applications such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials is being explored . The need for sustainable and environmentally friendly synthetic approaches in this field has been underscored .
Propiedades
IUPAC Name |
2-[(E)-2-phenylpropylideneamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(13-7-3-2-4-8-13)11-18-19-16(20)14-9-5-6-10-15(14)17(19)21/h2-12H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMGPUJOGQHNGQ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/N1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)


![N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2817474.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)


![2-(4-Chlorophenoxy)-1-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B2817481.png)





![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2817493.png)